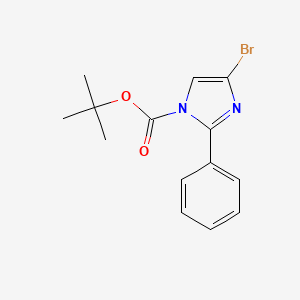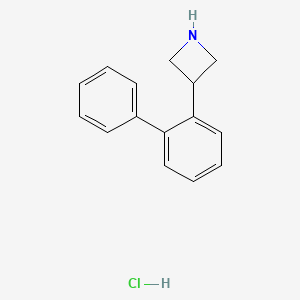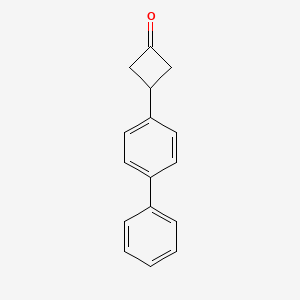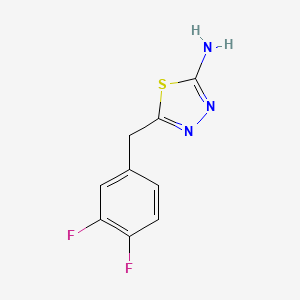
5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,4-difluorobenzyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-difluorobenzyl chloride with thiadiazole derivatives. One common method is the nucleophilic substitution reaction where 3,4-difluorobenzyl chloride reacts with 1,3,4-thiadiazol-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted benzyl-thiadiazole compounds.
科学的研究の応用
5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the 3,4-difluorobenzyl group enhances its binding affinity and specificity. The thiadiazole ring can interact with various biological pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
- 3,4-Difluorobenzyl chloride
- 3,4-Difluorobenzylamine
- 1,3,4-Thiadiazole derivatives
Uniqueness
5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine is unique due to the combination of the 3,4-difluorobenzyl group and the thiadiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which can be advantageous in drug development.
特性
分子式 |
C9H7F2N3S |
|---|---|
分子量 |
227.24 g/mol |
IUPAC名 |
5-[(3,4-difluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7F2N3S/c10-6-2-1-5(3-7(6)11)4-8-13-14-9(12)15-8/h1-3H,4H2,(H2,12,14) |
InChIキー |
LVQSGRHNQPTALX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC2=NN=C(S2)N)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


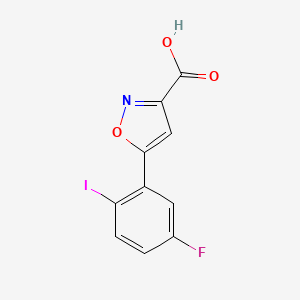

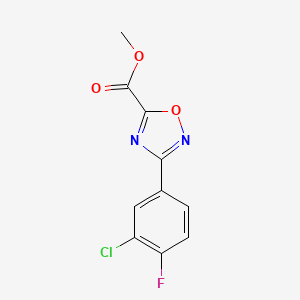
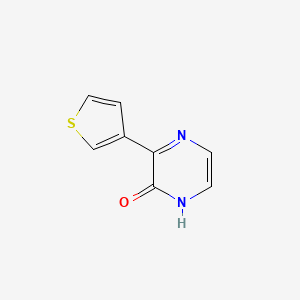
![N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B13699543.png)
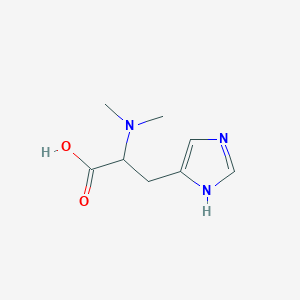
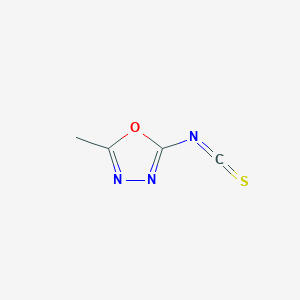

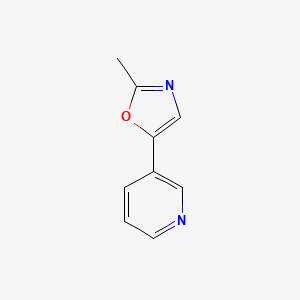
![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)
